Isobutyl 2-hydroxyethylcarbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Modern Organic Chemistry
The carbamate functional group, with its ester-amide hybrid structure, is a cornerstone of modern organic chemistry. acs.org Its importance stems from several key characteristics. Firstly, carbamates are exceptionally effective as protecting groups for amines. acs.orgchem-station.com In complex, multi-step syntheses, the high reactivity and basicity of amines can lead to unwanted side reactions. By converting an amine to a carbamate, its nucleophilicity is suppressed, allowing other transformations to be carried out on the molecule. chem-station.com A variety of carbamate protecting groups exist, each with specific conditions for its removal, providing chemists with a high degree of control and strategic flexibility in synthesis design. chem-station.com
Secondly, the carbamate linkage is a fundamental component in the structure of numerous pharmaceuticals and agrochemicals. acs.orgnih.gov Its ability to participate in hydrogen bonding and its conformational rigidity can be crucial for the interaction between a drug molecule and its biological target, such as an enzyme or receptor. acs.org By modifying the substituents on the carbamate's nitrogen and oxygen atoms, chemists can fine-tune a molecule's biological activity and pharmacokinetic properties, such as its stability against hydrolysis and its ability to cross cell membranes. acs.orgnih.gov This makes the carbamate group a key structural motif in drug design and medicinal chemistry. acs.orgnih.gov
Finally, the carbamate group's stability and reactivity profile make it a valuable synthon, or synthetic building block. Carbamates are generally stable under a range of conditions but can be cleaved when necessary, making them reliable intermediates. acs.org They are also precursors in the synthesis of other important functional groups and are central to the construction of polymers like polyurethanes. nih.govnih.gov
Overview of Hydroxyalkyl Carbamates in Advanced Chemical Synthesis and Materials Science
Hydroxyalkyl carbamates, which contain both a carbamate and a hydroxyl group, possess a dual functionality that makes them particularly useful in advanced chemical synthesis and materials science. The hydroxyl group provides a reactive site for further chemical modifications, such as esterification or etherification, while the carbamate group offers the properties described previously.
In materials science, hydroxyalkyl carbamates are pivotal in the development of non-isocyanate polyurethanes (NIPUs). nih.govmdpi.com Traditional polyurethane synthesis involves the use of highly toxic isocyanates. The NIPU pathway offers a greener, safer alternative. One common method involves the reaction of compounds containing multiple cyclic carbonate groups with amines, which generates polyhydroxyurethanes. mdpi.comresearchgate.net Another important route is the polycondensation or transesterification of bishydroxyalkyl carbamates with other molecules, such as carbonates or diols, to form the polyurethane backbone. nih.govgoogle.com The presence of the hydroxyl group in the carbamate monomer is crucial for these polymerization reactions. The resulting NIPU materials are explored for a wide range of applications, including coatings, adhesives, films, and foams, often exhibiting desirable properties like high flexibility, abrasion resistance, and thermal stability. mdpi.comgoogle.com
The specific structure of the hydroxyalkyl carbamate, such as the length of the alkyl chain between the hydroxyl and carbamate groups, can significantly influence the properties of the final polymer. nih.gov For instance, research has shown that shorter chains, like in hydroxyethyl (B10761427) carbamates, can be more susceptible to certain side reactions during polymerization compared to longer chains. nih.gov This tunability allows for the precise design of materials with specific mechanical and thermal properties. nih.gov
Research Trajectories of Isobutyl 2-hydroxyethylcarbamate and Related Structures in Contemporary Chemical Literature
Contemporary research on this compound and its structural relatives, such as other N-substituted hydroxyethyl carbamates, primarily focuses on their role as building blocks in polymer chemistry and as intermediates in organic synthesis. While detailed academic studies focusing exclusively on this compound are not abundant in readily available literature, its properties can be inferred from research on analogous compounds and its utility is highlighted in patent literature.
The general structure of an N-substituted 2-hydroxyethyl carbamate provides a template for creating monomers for polyurethanes and other polymers. The "2-hydroxyethyl" portion offers a primary alcohol for polymerization reactions, such as transesterification, while the "N-isobutyl" group influences the physical properties of the resulting polymer, such as its solubility, crystallinity, and glass transition temperature. Patent literature describes the use of various hydroxyalkyl carbamates in the preparation of polyurethane polyols for high-solids coatings that are flexible, abrasion-resistant, and light-stable, suitable for metal, wood, and other substrates. google.com
Research into related N-substituted hydroxyalkyl carbamates, like tert-butyl N-(2-hydroxyethyl)carbamate, demonstrates their use as difunctional reagents in synthesis. chemicalbook.com The tert-butyl variant is employed in the synthesis of complex molecules like phosphatidyl ethanolamines. chemicalbook.com This highlights a common research trajectory: using these bifunctional molecules to introduce specific structural motifs into larger, more complex chemical architectures. Studies have also investigated the chemical transformations and reactions of hydroxyalkyl carbamates, for example, their interaction with phosphorus compounds to create novel aminophosphonic acids. researchgate.net
The study of these compounds often involves detailed spectroscopic characterization to confirm their structure and purity, which is crucial for their subsequent use in synthesis or polymerization. The chemical properties of this compound and related structures are summarized in the table below, based on data available for analogous compounds.
Compound Data
Below is a table summarizing key chemical identifiers and properties for this compound and related N-substituted hydroxyalkyl carbamates discussed in the article.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Isobutyl carbamate | C₅H₁₁NO₂ | 117.15 | 543-28-2 |
| 2-Hydroxyethyl carbamate | C₃H₇NO₃ | 105.09 | 5395-01-7 |
| tert-Butyl N-(2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 161.20 | 26690-80-2 |
| Ethyl N-(2-hydroxyethyl)carbamate | C₅H₁₁NO₃ | 133.15 | 5602-93-7 |
Data sourced from PubChem and commercial supplier databases. nih.govnih.govnih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methylpropyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-11-7(10)8-3-4-9/h6,9H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
DBQLZKQCAOSNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NCCO |
Origin of Product |
United States |
Synthetic Methodologies for Isobutyl 2 Hydroxyethylcarbamate and Analogous Structures
Direct Synthesis Routes via Reaction of Aminoalcohols with Alkyl Chloroformates
A primary and widely utilized method for synthesizing carbamates is the reaction of an amine with an alkyl chloroformate. This approach generates a stoichiometric amount of hydrogen chloride (HCl) as a byproduct, necessitating the use of a base to neutralize the acid formed. nih.gov
Utilizing Ethanolamine (B43304) Derivatives and Isobutyl Chloroformate as Precursors
The direct synthesis of Isobutyl 2-hydroxyethylcarbamate involves the reaction of an ethanolamine derivative, such as 2-aminoethanol, with isobutyl chloroformate. In this reaction, the nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of isobutyl chloroformate. This addition is followed by the elimination of a chloride ion, forming the carbamate (B1207046) linkage and releasing HCl. This method is a common strategy for creating the N-C(O)-O bond characteristic of carbamates.
Optimization of Reaction Parameters in Carbamate Formation
To ensure high conversion rates and minimize side reactions, careful optimization of reaction parameters is essential. Key factors include the choice of acid acceptor and solvent, as well as temperature and pressure control.
The HCl generated during the reaction must be scavenged by a base, often referred to as an acid acceptor, to drive the reaction to completion and prevent the protonation of the starting amine. Tertiary amines, such as triethylamine (TEA) or N-methylmorpholine (NMM), are commonly employed for this purpose. These bases are effective at neutralizing HCl without competing in the primary reaction. A significant excess of the base is often required to achieve acceptable conversion. nih.gov
The choice of solvent is also critical. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene. These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
Temperature control is a critical parameter in the synthesis of carbamates from chloroformates. These reactions are often conducted at low temperatures, typically between -20°C and 0°C, to manage the exothermic nature of the reaction and to minimize the formation of byproducts. Maintaining a low temperature during the addition of reagents is crucial for controlling the reaction rate and selectivity. For instance, procedures often involve cooling the reaction mixture to -12°C before and during the addition of the amine and base. The reaction is generally carried out at atmospheric pressure.
Table 1: Representative Reaction Conditions for Carbamate Synthesis via Chloroformate Route
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Reactants | Amine, Isobutyl Chloroformate | Formation of the carbamate linkage. |
| Acid Acceptor | N-Methylmorpholine, Triethylamine | Neutralizes HCl byproduct to drive the reaction forward. |
| Solvent | Ethyl Acetate, Dichloromethane, Tetrahydrofuran | Provides a medium for the reaction; chosen for reactant solubility and inertness. |
| Temperature | -20°C to 0°C | Controls reaction exothermicity and minimizes side product formation. |
| Pressure | Atmospheric | Standard condition for this reaction type, as no gaseous reagents are consumed under pressure. |
Synthesis via Cyclic Carbonate Ring-Opening Reactions
An alternative, isocyanate-free route to hydroxyalkyl carbamates involves the ring-opening of cyclic carbonates with amines. This method is considered a greener approach as it avoids the use of phosgene derivatives like chloroformates.
Pathways from Ethylene (B1197577) Carbonate and Isobutylamine Derivatives
In this pathway, this compound is synthesized through the aminolysis of ethylene carbonate with an isobutylamine derivative. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the ethylene carbonate ring. This attack leads to the opening of the five-membered ring, forming a hydroxyethylcarbamate. This reaction can be performed with or without a catalyst, although catalysts can improve the reaction rate and selectivity. The use of protic solvents has been shown to improve the reactivity and conversion in cyclic carbonate aminolysis by mitigating the effects of hydrogen bonding that can limit reactant mobility. rsc.org The reaction between various amines and ethylene carbonate has been demonstrated to yield 2-hydroxyethylcarbamate derivatives. researchgate.net
Protecting Group Strategies in Hydroxyethyl (B10761427) Carbamate Synthesis
The synthesis of complex molecules containing multiple functional groups, such as N-hydroxyethyl carbamates, often necessitates the use of protecting groups to prevent unwanted side reactions. Carbamates themselves are frequently employed as protecting groups for amines due to their stability and the variety of methods available for their removal. youtube.commasterorganicchemistry.com
Application of Tert-Butyloxycarbonyl (Boc) Protection in Amine Functionality
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. masterorganicchemistry.comtotal-synthesis.com It transforms a reactive amine into a much less nucleophilic and less basic carbamate. youtube.comtotal-synthesis.com This protection is robust, showing stability towards many nucleophiles, bases, and catalytic hydrogenation conditions. total-synthesis.comorganic-chemistry.org
The standard procedure for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine or sodium hydroxide. total-synthesis.comkiku.dk The reaction proceeds via nucleophilic attack of the amine on the anhydride, with the resulting carbonate leaving group decomposing to provide a thermodynamic driving force. total-synthesis.com Various catalysts, such as iodine or perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), can facilitate this transformation under mild, solvent-free conditions. organic-chemistry.org
A key advantage of the Boc group is its orthogonality to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com This allows for the selective deprotection of different amines within the same molecule, a crucial strategy in multistep synthesis, particularly in peptide and medicinal chemistry. masterorganicchemistry.comkiku.dk
Deprotection Methodologies for Carbamate Intermediates
The removal of a carbamate protecting group is a critical step in a synthetic sequence. The choice of deprotection method depends on the specific carbamate and the presence of other sensitive functional groups in the molecule.
The Boc group is characteristically acid-labile. researchgate.net It is readily cleaved under anhydrous acidic conditions, typically using strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The mechanism involves the formation of a tert-butyl cation, which necessitates the use of scavengers to prevent unwanted alkylation of nucleophilic substrates. organic-chemistry.org
For other carbamates, different deprotection strategies are employed. The benzyloxycarbonyl (Cbz) group, for instance, is typically removed by catalytic hydrogenolysis over a palladium catalyst. chemistryviews.org
Recently, novel deprotection methods have been developed to offer milder and more selective alternatives. A nucleophilic deprotection protocol using 2-mercaptoethanol and a base like K₃PO₄ can cleave Cbz and allyloxycarbonyl (Alloc) groups. chemistryviews.orgresearchgate.netnih.gov This method is advantageous for substrates containing functional groups that are sensitive to standard hydrogenolysis or Lewis acid conditions, such as sulfur-containing compounds that can poison palladium catalysts. chemistryviews.org Another mild method for cleaving certain carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in THF, which proceeds via nucleophilic attack of the fluoride ion on the carbonyl group. organic-chemistry.org
| Protecting Group | Reagents/Conditions | Mechanism | Advantages/Considerations | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA, HCl) | Acid-catalyzed cleavage | Orthogonal to Cbz and Fmoc. Requires scavenger for t-butyl cation. | masterorganicchemistry.comtotal-synthesis.com |
| Cbz (benzyloxycarbonyl) | H₂, Pd/C | Catalytic Hydrogenolysis | Mild conditions. Incompatible with reducible groups (alkenes, alkynes). | chemistryviews.org |
| Cbz, Alloc | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic Substitution | Tolerates sulfur-containing groups. Alternative to hydrogenolysis. | chemistryviews.orgresearchgate.net |
| Phenyl Carbamates | TBAF in THF | Nucleophilic Acyl Substitution | Mild, avoids catalytic hydrogenation and strong acids/bases. | organic-chemistry.org |
Chemo- and Regioselective Synthesis Approaches for N-Hydroxyethyl Carbamates
Achieving chemo- and regioselectivity is a central challenge in the synthesis of N-hydroxyethyl carbamates, particularly when using unsymmetrical starting materials. The reaction of an unsymmetrical epoxide with a nitrogen nucleophile can lead to two different regioisomers.
The choice of catalyst is a powerful tool for controlling regioselectivity in epoxide ring-opening reactions. As mentioned, Lewis acid catalysts can direct the incoming nucleophile to either the more or less sterically hindered carbon of the epoxide. For example, magnesium-catalyzed hydroboration of epoxides shows regiodivergence depending on the catalyst used: MgBu₂ favors the formation of branched alcohols, while Mg(NTf₂)₂ leads to linear alcohols. acs.org This demonstrates that subtle changes in the catalyst can completely reverse the regiochemical outcome. acs.org
Protecting group strategies can also influence selectivity. In the synthesis of mono-carbamate-protected diamines, using alkyl phenyl carbonates as the electrophile allows for selective protection of the primary amine on a primary carbon over a primary amine on a secondary or tertiary carbon. kiku.dk
Furthermore, reaction conditions can be optimized to favor a specific outcome. The development of methods for the regioselective synthesis of N-alkyl-N-nitrosoureas, for instance, relies on activated N-alkyl-N-nitrosocarbamate intermediates that direct the reaction pathway. nih.gov Such principles of activating specific sites within a molecule are broadly applicable to achieving selectivity in the synthesis of complex carbamate derivatives.
Synthesis of Stereoisomeric Hydroxyethyl Carbamate Derivatives
Many biologically active molecules exist as single stereoisomers. Consequently, the ability to synthesize stereoisomerically pure compounds is of utmost importance. The synthesis of chiral hydroxyethyl carbamate derivatives can be achieved through several asymmetric strategies.
One common approach is to use a chiral starting material, such as an enantiomerically pure epoxide. The ring-opening of such epoxides typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon center. This principle was observed in the ring-opening of epoxy-steroids, which yielded products with high stereochemical purity. nih.gov The direct synthesis of chiral oxazolidinones via the cycloaddition of isocyanates to chiral epoxides, like (R)-glycidyl butyrate, is a key strategy for building stereodefined precursors to N-hydroxyethyl carbamates. researchgate.netmdpi.com
Another powerful strategy is the use of chiral catalysts to induce asymmetry in a reaction involving prochiral substrates. This approach is central to modern asymmetric synthesis. For example, the development of bifunctional organocatalysts has enabled the asymmetric synthesis of complex heterocyclic molecules. mdpi.com While not directly applied to this compound in the sources, these methods represent the state-of-the-art for creating chiral centers with high enantioselectivity.
The collective synthesis of all possible stereoisomers of a complex natural product, such as the yohimbine alkaloids, showcases advanced strategies for controlling stereochemistry at multiple centers. nih.gov These approaches often involve late-stage stereochemical adjustments, allowing for divergent access to different stereoisomeric families from a common intermediate. nih.gov Such concepts are highly relevant to the synthesis of any complex chiral molecule, including stereoisomeric hydroxyethyl carbamate derivatives.
Chemical Reactivity and Derivatization of Isobutyl 2 Hydroxyethylcarbamate and Its Analogs
Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety
The terminal hydroxyl (-OH) group of isobutyl 2-hydroxyethylcarbamate is a primary alcohol, making it amenable to a range of nucleophilic substitution reactions. The reactivity of this hydroxyl group is comparable to other primary alcohols, though it can be influenced by the adjacent carbamate (B1207046) moiety. libretexts.org
Key reactions involving the hydroxyl group include:
Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is typically catalyzed by an acid or occurs in the presence of a base to neutralize the acidic byproduct.
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Tosylation: The hydroxyl group can be converted into a good leaving group by reacting it with tosyl chloride in the presence of a base like pyridine. nih.gov This transforms the hydroxyl into a tosylate group, facilitating subsequent nucleophilic substitution reactions where the tosylate is displaced by a nucleophile. libretexts.org
Silylation: Reaction with silyl (B83357) halides (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) converts the hydroxyl group into a silyl ether. nih.gov This is often used as a protecting group strategy in multi-step syntheses.
The carbamate group itself is generally stable under the conditions used for many of these hydroxyl group modifications. acs.org However, harsh acidic or basic conditions could potentially lead to hydrolysis of the carbamate. The choice of reagents and reaction conditions is crucial for achieving chemoselectivity, targeting the hydroxyl group without affecting the carbamate. nih.gov
Carbamate Transesterification and Transcarbamation Processes
Transesterification and transcarbamation are equilibrium-driven processes that involve the interchange of the alkoxy or amino group of a carbamate, respectively. For this compound, this would involve replacing the isobutoxy group with another alcohol or the entire carbamate group with an amine. chemrxiv.org
The transesterification of carbamates is a significant reaction for synthesizing new carbamate derivatives from existing ones. The mechanism generally proceeds via a nucleophilic attack on the carbonyl carbon of the carbamate. rsc.org
In a base-catalyzed reaction, an alkoxide ion, generated from the reacting alcohol and a base, acts as the nucleophile. rsc.org It attacks the electrophilic carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (isobutoxide in this case) to form the new carbamate and regenerating the basic catalyst. Studies on similar systems, such as O-methyl-N-aryl carbamates, show the reaction is first-order with respect to the carbamate substrate and that the nucleophilic attack by the alkoxide ion is the dominant pathway. rsc.org The rate of this reaction is influenced by the structure of the incoming alcohol, with less polar alcohols sometimes reacting faster. rsc.org
In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen of the carbamate, which activates the carbonyl carbon towards nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol (isobutanol) to yield the new carbamate.
A variety of catalyst systems have been developed to facilitate the transesterification and transcarbamation of carbamates under milder conditions. unive.it While specific studies on this compound are not prevalent, general findings for carbamate interconversion are applicable.
Zirconium (IV) Compounds: Zirconium(IV) alkoxides, such as Zr(Ot-Bu)₄, have been shown to be effective catalysts for the exchange reactions of dialkyl carbonates and carbamates with amines to produce new carbamates and ureas. nih.govorganic-chemistry.org The addition of co-catalysts like 2-hydroxypyridine (B17775) can enhance the reaction efficiency for carbamate synthesis. organic-chemistry.org These catalysts are advantageous due to their compatibility with a range of amines, including aliphatic and aromatic ones. organic-chemistry.org
Bismuth (III) Compounds: Bismuth(III) compounds are also utilized in organic synthesis, often valued for their low toxicity. While extensively studied for other transformations like fluorination, their application in carbamate transesterification is part of a broader exploration of main group elements in catalysis. rsc.org
Other Catalysts: Other systems for carbamate interconversion include the use of strong bases like potassium carbonate, which can facilitate the synthesis of sterically hindered carbamates via transesterification. chemrxiv.orgunive.it Lewis acids and other transition metal complexes are also employed to promote these exchange reactions. acs.org
Table 1: Catalyst Systems for Carbamate Interconversion
| Catalyst System | Reactants | Product | Key Features |
|---|---|---|---|
| Zr(Ot-Bu)₄ / 2-hydroxypyridine | Dialkyl Carbonate + Amine | Carbamate | Effective for various amines; avoids cyclic byproducts with diamines. organic-chemistry.org |
| Zr(Ot-Bu)₄ / 4-methyl-2-hydroxyquinoline | Carbamate + Amine | Urea (B33335) | Microwave acceleration significantly reduces reaction times. organic-chemistry.org |
| Potassium Carbonate | Methyl Carbamate + Alcohol | Sterically Hindered Carbamate | High yields achieved by reacting with an excess of a sterically hindered alcohol. unive.it |
Reactions of the Carbamate Nitrogen with Electrophiles
The nitrogen atom in this compound is part of a carbamate linkage and has delocalized lone pair electrons, making it less nucleophilic than a typical amine nitrogen. acs.org However, it can still react with strong electrophiles, particularly after deprotonation.
The N-H proton of the carbamate is weakly acidic and can be removed by a strong base to form a carbamate anion. This anion is a more potent nucleophile and can react with various electrophiles. For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate can lead to N-alkylated carbamates. nih.gov This suggests that the carbamate nitrogen of this compound, after deprotonation, could potentially be alkylated or acylated.
However, the nucleophilicity of the carbamate nitrogen is relatively low compared to other potential nucleophiles that might be present in a reaction mixture. nih.gov Enamides and enecarbamates, which are related structures, have been shown to act as nucleophiles in the presence of Lewis acid catalysts, but only when they possess a hydrogen atom on the nitrogen. nih.gov This indicates that the N-H bond plays a crucial role in this type of reactivity.
Aminolysis Reactions Yielding 2-Hydroxyethyl Carbamate Residues in Polymeric Systems
The 2-hydroxyethyl carbamate moiety can be incorporated into polymeric structures through various synthetic strategies, with aminolysis being a key reaction. A common method involves the ring-opening reaction of cyclic carbonates, such as ethylene (B1197577) carbonate, with amine-containing molecules or polymers.
In a typical reaction, a primary or secondary amine attacks one of the carbonyl carbons of the cyclic carbonate, leading to the opening of the ring and the formation of a 2-hydroxyethyl carbamate linkage. This method is widely used for the surface functionalization of materials and the synthesis of poly(hydroxyurethane)s. nih.gov For example, the aminolysis of poly(ethylene terephthalate) (PET) surfaces can introduce primary amine groups, which can then be further reacted. whiterose.ac.uk
This strategy is particularly relevant in the synthesis of non-isocyanate polyurethanes (NIPUs). In this approach, bis(cyclic carbonate)s are reacted with diamines. The polyaddition reaction proceeds via the aminolysis of the cyclic carbonate rings, resulting in a polymer chain containing repeating 2-hydroxyethyl carbamate units. This provides a safer alternative to traditional polyurethane synthesis, which involves the use of toxic isocyanates.
Advanced Characterization Techniques in Research on Isobutyl 2 Hydroxyethylcarbamate
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By interacting with molecules, electromagnetic radiation can reveal the specific arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For Isobutyl 2-hydroxyethylcarbamate, the key signals would be distinct from its tert-butyl isomer.
Expected ¹H NMR Spectrum for this compound:
A doublet corresponding to the six methyl (CH₃) protons of the isobutyl group.
A multiplet for the single methine (CH) proton of the isobutyl group, split by both the methyl and methylene (B1212753) protons.
A doublet for the methylene (OCH₂) protons of the isobutyl group, coupled to the methine proton.
Two triplets for the two methylene (CH₂CH₂) groups of the hydroxyethyl (B10761427) portion.
A broad singlet for the amine (NH) proton and another for the hydroxyl (OH) proton.
In contrast, the spectrum for the well-documented tert-butyl 2-hydroxyethylcarbamate features a sharp singlet for the nine equivalent protons of the tert-butyl group, simplifying that region of the spectrum.
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment. The molecular formula for both isobutyl and tert-butyl 2-hydroxyethylcarbamate is C₇H₁₅NO₃.
The primary difference in the ¹³C NMR spectra between the two isomers would lie in the signals for the butyl group. The tert-butyl isomer shows two signals for its butyl group: a quaternary carbon and a single signal for the three equivalent methyl carbons. The isobutyl isomer, however, would display three distinct signals for its butyl group: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to the oxygen.
Table 1: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Expected Shift (Isobutyl isomer) | Reported Shift (tert-butyl isomer) |
|---|---|---|
| Carbonyl (C=O) | ~157 ppm | 156.8 ppm |
| Isobutyl CH₂-O | ~70 ppm | N/A |
| Isobutyl CH | ~28 ppm | N/A |
| Isobutyl CH₃ | ~19 ppm | N/A |
| tert-Butyl C(CH₃)₃ | N/A | 79.2 ppm |
| tert-Butyl C(CH₃)₃ | N/A | 28.5 ppm |
| O-CH₂ (hydroxyethyl) | ~62 ppm | 62.1 ppm |
Note: Expected shifts are estimates based on standard correlation tables and comparison with the tert-butyl isomer.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be very similar to that of its tert-butyl isomer due to the presence of the same functional groups.
Key characteristic absorption bands would include:
N-H Stretch: A moderate, sharp peak around 3350 cm⁻¹, characteristic of the amine in the carbamate (B1207046) group.
O-H Stretch: A broad, strong band typically in the range of 3400-3200 cm⁻¹, corresponding to the hydroxyl group.
C-H Stretch: Multiple peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹, which is indicative of the carbonyl group in the carbamate linkage.
C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region, corresponding to the C-O single bonds of the ester and alcohol functionalities.
Table 2: Key IR Absorption Bands for Carbamates
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3400 - 3300 |
| Hydroxyl (O-H) | Stretch, H-bonded | 3500 - 3200 (broad) |
| Carbonyl (C=O) | Stretch | 1720 - 1680 (strong) |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. This compound has a molecular weight of 161.20 g/mol .
Upon ionization, the molecule will form a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which would appear at m/z 161 or 162, respectively. The subsequent fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for carbamates include:
Loss of the isobutoxy group or the isobutene molecule.
Cleavage of the ethylamine (B1201723) side chain.
Decarboxylation (loss of CO₂).
The fragmentation pattern would be a key differentiator from other isomers, although it would share many similarities with the tert-butyl isomer due to their identical molecular formula and core structure.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.
Gas Chromatography (GC) is suitable for separating and analyzing volatile compounds without decomposition. This compound, with its moderate polarity and potential for derivatization, can be analyzed by GC. The method is often used to monitor the progress of a synthesis or to quantify the purity of the final product.
In a typical GC analysis, the choice of the column is critical. A polar capillary column would likely be used to achieve good separation of the carbamate from related impurities. For instance, methods developed for analyzing isobutyl chloroformate, a potential precursor, often use specific capillary columns to ensure accurate quantification and separation from byproducts. The retention time of this compound would be a key identifier under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). GC can also be coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the eluted compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for compounds like this compound that may have limited volatility or thermal stability, making them less ideal for GC.
The LC component, typically using a reversed-phase column (like a C18 column), separates the compound from non-polar and polar impurities based on their differential partitioning between the mobile and stationary phases. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would generate a protonated molecule ([M+H]⁺ at m/z 162) that can be monitored for quantification and confirmation. LC-MS is invaluable for detecting trace-level impurities and confirming the identity of the main component in complex mixtures.
Polymer Science and Materials Applications of Isobutyl 2 Hydroxyethylcarbamate Derivatives
Incorporation into Polymer Architectures as Monomers or Functional Units
The unique structure of isobutyl 2-hydroxyethylcarbamate, featuring both a carbamate (B1207046) linkage and a primary hydroxyl group, allows it to be a versatile building block in polymer synthesis. It can be incorporated into polymer chains through various controlled polymerization techniques, enabling the design of polymers with precise architectures and functionalities.
Role in Anionic Polymerization of Activated Aziridines
While this compound itself is not typically the monomer in this context, the carbamate group is crucial for the anionic ring-opening polymerization (AROP) of aziridines. Aziridines require an electron-withdrawing group on the nitrogen atom to become "activated" for AROP. The tert-butyloxycarbonyl (Boc) group, a carbamate structurally related to the isobutyl carbamate, serves this purpose effectively.
Research has shown that tert-butyl aziridine-1-carboxylate (BocAz) can undergo AROP to form linear poly(BocAz). rsc.orgacs.org This polymerization is initiated by nucleophiles and proceeds in a controlled manner, although the molecular weight can be limited by the polymer's poor solubility in compatible solvents. rsc.orgnih.gov The key advantage of using the Boc-activating group is that it can be cleanly removed from the resulting polymer using trifluoroacetic acid (TFA), yielding linear polyethyleneimine (lPEI). rsc.orgacs.orgnih.gov This method provides an alternative to the more established use of N-sulfonyl-activated aziridines, where deprotection can be challenging. rsc.orgacs.org The synthesis of model compounds like tert-butyl (2-hydroxyethyl)carbamate (B8442604) is often a part of such studies, highlighting the relevance of the hydroxyethyl (B10761427) carbamate structure in this field. rsc.orgacs.org
Table 1: Anionic Ring-Opening Polymerization (AROP) of tert-Butyl Aziridine-1-carboxylate (BocAz)
| Initiator | Monomer to Initiator Ratio ([M]:[I]) | Solvent | Resulting Polymer | Post-Polymerization Product |
|---|---|---|---|---|
| BuN(K)Ts | 20:1 | THF | poly(BocAz) | Linear Polyethyleneimine (lPEI) |
| BuN(K)Ts | 40:1 | THF | poly(BocAz) | Linear Polyethyleneimine (lPEI) |
| BuN(K)Ts | 60:1 | THF | poly(BocAz) | Linear Polyethyleneimine (lPEI) |
Data synthesized from findings on the AROP of BocAz. rsc.orgacs.org
Application in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled molecular weights and low dispersity. fraunhofer.desigmaaldrich.com A key advantage of RAFT is its tolerance for a wide variety of functional groups in monomers, including hydroxyl and carbamate groups.
A monomer can be synthesized from this compound by reacting its hydroxyl group with acryloyl chloride or methacryloyl chloride, yielding isobutyl 2-((meth)acryloyloxy)ethylcarbamate. This monomer can then be polymerized via RAFT. Studies on similar hydroxy-functional monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) and 4-hydroxybutyl acrylate (B77674) (HBA), demonstrate the feasibility of this approach. rsc.orgnih.gov For instance, the RAFT aqueous dispersion polymerization of HEMA and HBA using a water-soluble macromolecular chain transfer agent (macro-CTA) allows for the synthesis of well-defined block copolymers. rsc.orgnih.gov The resulting polymers possess pendant hydroxyl groups that can be used for further functionalization. The living characteristics of RAFT polymerization also allow for the creation of block copolymers by sequential monomer addition. researchgate.net
Table 2: Example of RAFT Aqueous Copolymerization of Hydroxy-Functional Monomers
| Macro-CTA | Comonomers (1:1 molar ratio) | Polymerization Type | Resulting Morphology |
|---|---|---|---|
| PGMA | HEMA / HBMA | Aqueous Dispersion | Spheres, Worms, Vesicles |
| PGMA | HPMA | Aqueous Dispersion | Spheres, Worms, Vesicles |
Data based on findings from RAFT polymerization of hydroxy-functional methacrylates. rsc.orgnih.gov
Synthesis of Carbamate-Functional Polymers via Hydroxy-Containing Monomers
One of the most direct ways to synthesize polymers containing carbamate groups is through the reaction of hydroxyl-functional polymers with lower alkyl carbamates. researchgate.net This process, a form of transcarbamation, involves heating a hydroxyl-containing polymer or oligomer with a compound like methyl carbamate or ethyl carbamate. The reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., methanol). researchgate.net This method can be applied to various hydroxyl-functional polymers, including polyether polyols and acrylic polymers containing hydroxyl groups from monomers like 2-hydroxyethyl acrylate. researchgate.net A polymer featuring pendant this compound units could theoretically be synthesized by first creating a polymer with pendant diol groups and then reacting it with isobutyl carbamate.
Another approach involves the use of sequence-defined synthesis methods where building blocks containing carbamate linkages are sequentially added, allowing for precise control over the polymer's primary structure. unibo.itnih.gov
Use as Macroinitiators in Controlled Polymerization Processes
Polymers terminated with an this compound unit possess a terminal hydroxyl group, which can act as an initiation site for other polymerization reactions. Such polymers are known as macroinitiators. rsc.org The hydroxyl end-group can initiate the ring-opening polymerization (ROP) of cyclic monomers like lactide, ε-caprolactone, or cyclic carbonates, leading to the formation of well-defined block copolymers. For example, hydroxyl-terminated poly(2-ethyl-2-oxazoline) has been used as a macroinitiator for the ROP of various functional cyclic carbonates.
Alternatively, the terminal hydroxyl group can be chemically converted into another type of initiating group. For example, reaction with 2-bromoisobutyryl bromide converts the hydroxyl group into a bromine-containing ester, which is an efficient initiator for atom transfer radical polymerization (ATRP). This "grafting-from" approach allows for the synthesis of complex architectures like block and graft copolymers from a polyolefin or polymethacrylate (B1205211) backbone.
Table 3: Block Copolymer Synthesis via Hydroxyl-Terminated Macroinitiators
| Macroinitiator | Conversion Reaction | Second Monomer | Polymerization Method | Resulting Block Copolymer |
|---|---|---|---|---|
| PEtOx-OH | None | Trimethylene carbonate (TMC) | ROP | PEtOx-b-PTMC |
| PEtOx-OH | Tosylation | 2-ethyl-2-oxazoline | CROP | PEtOx-b-PSF-b-PEtOx |
| Hydroxylated PP | Bromination | Methyl methacrylate (MMA) | ATRP | PP-b-PMMA |
Data synthesized from research on macroinitiators.
Functionalization of Polymeric Materials with Hydroxyethyl Carbamate Residues
Introducing hydroxyethyl carbamate functionalities onto existing polymer backbones is a powerful strategy to tailor material properties. This is typically achieved through post-polymerization modification, where a pre-formed polymer is reacted to introduce the desired functional groups.
Post-Polymerization Modification Strategies for Pendant Carbamate Groups
Once a polymer with pendant this compound groups is synthesized, these groups offer sites for further chemical modification. The pendant group has two primary reactive sites: the terminal hydroxyl group and the N-H proton of the carbamate.
Modification of the Hydroxyl Group: The terminal -OH group can undergo typical alcohol reactions. It can be esterified with acid chlorides or anhydrides to attach new functional moieties. It can also be converted into a more reactive group, for example, by reaction with bis(pentafluorophenyl) carbonate to form a reactive carbamate capable of conjugating to amine-containing molecules like proteins. nih.gov
Modification at the Carbamate N-H: The carbamate N-H bond can be deprotonated with a suitable base, and the resulting anion can react with electrophiles. This allows for the introduction of various substituents onto the nitrogen atom, although this is generally less common than modifying the hydroxyl terminus.
These post-polymerization modifications are essential for creating materials with highly specific functionalities, such as for biomedical applications or creating covalent adaptable networks. For example, modifying a polymer backbone with carbodiimides, which then react with amines, is a known strategy to form guanidine (B92328) linkages, demonstrating the utility of reactive pendant groups in materials science.
Development of Block Copolymers and Graft Copolymers with Carbamate Functionality
Block and graft copolymers containing carbamate functionalities are a significant area of materials science, offering unique properties due to the distinct characteristics of their constituent polymer segments. cmu.edu The synthesis of these complex macromolecules often involves controlled radical polymerization techniques, which allow for precise control over the polymer architecture. dtic.milnih.govrsc.org
One approach to creating these copolymers is through the use of macroinitiators or macrotransfer agents in radical polymerization. cmu.edu For instance, a polymer backbone can be functionalized with initiating sites, from which a second monomer, such as one containing a carbamate group, can be polymerized to form grafts. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective for this purpose, enabling the synthesis of well-defined graft and block copolymers with narrow molecular weight distributions. dtic.milnih.govrsc.org
The resulting block and graft copolymers can exhibit microphase separation, where the different polymer segments self-assemble into ordered nanostructures. cmu.edu This behavior is driven by the incompatibility of the different polymer blocks, such as a flexible, amorphous segment and a more rigid, semi-crystalline, or liquid-crystalline segment. cmu.edu This microdomain segregation can lead to materials with a unique combination of properties, such as the elasticity of one block and the high strength or optical properties of another.
The introduction of carbamate groups into these copolymers can further enhance their properties. For example, the hydrogen bonding capabilities of the carbamate groups can influence the morphology and mechanical properties of the material. In some cases, these copolymers are designed for specific applications, such as drug delivery systems, where the carbamate-containing segments can interact with and release therapeutic agents in a controlled manner. mdpi.com
The table below summarizes different methods for synthesizing block and graft copolymers.
| Synthesis Method | Description | Key Features |
| Macroinitiator-based Polymerization | A pre-existing polymer chain with initiating sites is used to grow new polymer chains of a different monomer. | Allows for the creation of well-defined graft copolymers. nih.gov |
| Macrotransfer Agent-based Polymerization | A polymer with transferrable atoms or groups is used to control the polymerization of another monomer. | Useful for creating block copolymers with controlled segment lengths. |
| "Grafting from" Technique | Polymer chains are grown from a backbone polymer that has been functionalized with initiating sites. | Results in a high density of grafted chains. mdpi.com |
| "Grafting onto" Technique | Pre-synthesized polymer chains are attached to a backbone polymer. | Offers flexibility in the choice of both the backbone and the grafted chains. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Techniques that allow for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. dtic.milnih.govrsc.org | Enables the precise design of block and graft copolymers with desired properties. |
Design of Curable Coating Compositions
Derivatives of this compound are instrumental in formulating high-performance curable coatings. These coatings are designed to form a durable, protective film through chemical reactions after application.
Carbamate-modified resins are a cornerstone of modern coating technology, prized for their durability and resistance to environmental factors. A key crosslinking chemistry involves the reaction of carbamate groups with melamine-formaldehyde (MF) resins. paint.org While MF resins have traditionally been used to crosslink hydroxyl-functional polymers, their reaction with carbamate groups, particularly secondary carbamates, offers distinct advantages. paint.org
The crosslinking reaction between a carbamate-functional polymer and an MF resin typically occurs at elevated temperatures and can be catalyzed by acids. wernerblank.com The mechanism involves the reaction of the carbamate's N-H group with the methoxy (B1213986) methyl or methylol groups of the melamine (B1676169) resin, forming a stable crosslink and releasing methanol (B129727) or water as a byproduct. paint.orgwernerblank.com This reaction leads to the formation of a dense, three-dimensional network that imparts excellent properties to the coating. google.com
Coatings formulated with carbamate-functional resins and crosslinked with MF resins exhibit superior acid rain resistance, weatherability, and scratch resistance compared to traditional hydroxyl-functional systems. paint.org The presence of the carbamate group is believed to contribute to this enhanced performance. It has been demonstrated that converting hydroxyl groups on an acrylic polyol to secondary carbamate groups results in significantly better acid resistance in the cured film. paint.org
The degree of crosslinking can be controlled by the concentration of carbamate groups, the type of MF resin used, and the curing conditions. google.com While fully alkylated MF resins react via specific acid catalysis, partially alkylated resins can undergo demethylolation, leading to a general acid catalysis mechanism. wernerblank.com
The table below details the key reactants and conditions in this crosslinking process.
| Component | Role | Mechanism of Action |
| Carbamate-Modified Resin | Primary polymer backbone | Provides the functional groups for crosslinking and determines the bulk properties of the coating. |
| Melamine-Formaldehyde (MF) Resin | Crosslinking agent | Reacts with the carbamate groups to form a durable, three-dimensional network. paint.org |
| Acid Catalyst | Catalyst | Speeds up the crosslinking reaction between the carbamate and MF resin. wernerblank.com |
| Heat | Curing condition | Provides the energy needed to initiate and sustain the crosslinking reactions. |
In addition to their role as primary resin components, derivatives of this compound can function as reactive diluents or cosolvents in polymer systems. specialchem.com Reactive diluents are low-viscosity compounds that are added to a formulation to reduce its viscosity, making it easier to apply. specialchem.comolinepoxy.com Unlike traditional solvents, reactive diluents contain functional groups that allow them to co-react with the primary resin during the curing process, becoming a permanent part of the final polymer network. specialchem.com
The use of reactive diluents is particularly beneficial in high-solids and solvent-free coating formulations, where reducing viscosity without introducing volatile organic compounds (VOCs) is a key objective. specialchem.comspecialchem.com By incorporating into the polymer backbone, reactive diluents can also contribute to the final properties of the coating, such as hardness, flexibility, and chemical resistance. olinepoxy.com
Hydroxyalkyl carbamates, due to their hydroxyl and carbamate functionalities, can participate in the crosslinking reactions of various resin systems, including polyurethane and epoxy systems. specialchem.com Their ability to reduce viscosity while contributing to the cured film's properties makes them versatile additives in the formulation of adhesives, sealants, and coatings. specialchem.com
Polyurethane and Polyurea Synthesis from Hydroxyethyl Carbamate Precursors
Hydroxyethyl carbamate derivatives, such as this compound, serve as important precursors in the synthesis of polyurethanes (PUs) and polyureas (PUs). nih.govtue.nl These polymers are known for their wide range of properties, from flexible elastomers to rigid plastics, making them suitable for numerous applications. tue.nlnih.gov
Traditionally, polyurethanes are synthesized through the reaction of a polyol with a polyisocyanate. researchgate.net Hydroxyethyl carbamates can be used as chain extenders or as part of the polyol component in these reactions. researchgate.net The hydroxyl group of the carbamate reacts with the isocyanate group to form a urethane (B1682113) linkage, incorporating the carbamate functionality into the polymer backbone.
An alternative, isocyanate-free route to polyurethanes involves the reaction of a bis(cyclic carbonate) with a diamine to form a poly(hydroxyurethane) (PHU). acs.org While not directly involving this compound, this method highlights the versatility of carbamate-related chemistry in polyurethane synthesis.
Polyureas are typically formed by the reaction of a polyisocyanate with a polyamine. nih.gov Similar to polyurethane synthesis, hydroxyethyl carbamates can be modified to contain amine groups, allowing them to act as precursors in polyurea formulations. The resulting polyurea will have carbamate groups integrated into its structure, potentially influencing its properties.
A significant advantage of using hydroxyethyl carbamate precursors is the ability to introduce pendant carbamate groups into the polyurethane or polyurea structure. google.com These pendant groups can then serve as sites for further reactions, such as crosslinking, to enhance the material's properties. For instance, a polyurethane with pendant carbamate groups can be crosslinked with a melamine-formaldehyde resin to create a highly durable coating. google.com
The table below outlines the general synthesis schemes for polyurethanes and polyureas.
| Polymer | Monomer 1 | Monomer 2 | Resulting Linkage |
| Polyurethane | Polyol (containing hydroxyl groups) | Polyisocyanate (containing isocyanate groups) | Urethane (-NH-CO-O-) |
| Polyurea | Polyamine (containing amine groups) | Polyisocyanate (containing isocyanate groups) | Urea (B33335) (-NH-CO-NH-) nih.gov |
| Poly(hydroxyurethane) | Bis(cyclic carbonate) | Diamine | Hydroxyurethane acs.org |
Exploration of Biodegradable Polymer Systems Incorporating Hydroxyalkyl Carbamate Moieties
The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. nih.gov Incorporating hydroxyalkyl carbamate moieties into polymer structures is one strategy being explored to enhance biodegradability. google.com Biodegradable polymers are materials that can be broken down into simpler substances by the action of living organisms, such as bacteria and fungi. nih.gov
One area of interest is the development of biodegradable polyurethanes. researchgate.net By using bio-based polyols and diisocyanates, and incorporating monomers like hydroxyalkyl carbamates, it is possible to create polyurethanes with a significant renewable content and tailored biodegradability. researchgate.net The degradation of these polymers can be influenced by the specific structure of the carbamate-containing monomer and its concentration in the polymer chain.
Biodegradable polymers find applications in various fields, including packaging, agriculture, and medicine. youtube.com For example, in biomedical applications, biodegradable polymers are used for drug delivery systems, tissue engineering scaffolds, and temporary implants. nih.gov The ability to control the degradation rate of these polymers is critical for their performance in these applications.
Investigation of Sorption Phenomena with Modified Materials (e.g., Carbon Dioxide Sorption by Modified Silica (B1680970) Gel)
The functional groups present in this compound and its derivatives can be utilized to modify the surfaces of materials, imparting new functionalities. A notable application is in the development of sorbents for carbon dioxide (CO₂) capture.
Silica gel, a porous form of silicon dioxide, can be chemically modified with 2-hydroxyethylcarbamate (HEC) to enhance its CO₂ sorption capacity. scienceweb.uzrjdentistry.com The modification process involves impregnating the silica gel with an aqueous solution of HEC. scienceweb.uz The presence of amino, hydroxyl, and carbonyl groups on the modified silica gel surface, confirmed by infrared spectroscopy, is crucial for its interaction with CO₂. scienceweb.uzrjdentistry.com
The amino groups, in particular, play a significant role in CO₂ sorption, more than doubling the capacity of the unmodified silica gel. scienceweb.uzrjdentistry.com The sorption process is influenced by temperature and pressure. The highest sorption rates are typically observed at lower temperatures, around 30°C, and the capacity increases with pressure. scienceweb.uz For instance, silica gel modified with a 30% HEC solution can sorb up to 9.96 mmol of CO₂ per gram of sorbent at 3 atmospheres of pressure. scienceweb.uz
The modified silica gel can be regenerated by heating it to a higher temperature, such as 80°C, to release the captured CO₂. scienceweb.uz However, some decrease in sorption capacity may be observed after several sorption/desorption cycles. scienceweb.uzrjdentistry.com
The table below summarizes the CO₂ sorption performance of HEC-modified silica gel.
| Sorbent | Modification | Optimal Sorption Temperature | Maximum Sorption Capacity (at 3 atm) |
| Silica Gel | 30% Hydroxyethyl Carbamate (HEC) Solution scienceweb.uz | 30°C scienceweb.uz | ~10 mmol/g scienceweb.uz |
This application highlights the potential of using carbamate-containing compounds to create functional materials for environmental applications, such as mitigating greenhouse gas emissions.
Isobutyl 2 Hydroxyethylcarbamate in Medicinal Chemistry Research and Design
Role as a Key Intermediate in Complex Molecule Synthesis
The utility of a chemical compound as a key intermediate is defined by its ability to serve as a foundational building block in the synthesis of more elaborate molecular architectures. Based on available data, there is no specific information in the scientific literature detailing the role of Isobutyl 2-hydroxyethylcarbamate as a precursor for the enzyme inhibitors or derivative compounds listed below. The following sections are based on the potential applications of its constituent functional groups.
Scientific literature does not currently contain specific examples of this compound being used as a direct precursor in the synthesis of kinase or GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) inhibitors. The design of such inhibitors is a major focus in drug discovery, and a wide array of molecular scaffolds are employed.
There is no information available in the scientific literature that describes the use of this compound as a building block for the synthesis of substituted carbonucleoside derivatives.
The synthesis of aminophosphonic acid derivatives is an area of interest in medicinal chemistry due to their bioisosteric relationship with amino acids. However, there are no available research findings that document the use of this compound in the preparation of these compounds.
Design Principles for Carbamate-Containing Scaffolds in Target-Oriented Synthesis
The design of carbamate-containing scaffolds in medicinal chemistry is guided by several key principles that leverage the inherent characteristics of the carbamate (B1207046) group. nih.gov These principles focus on modulating the physicochemical and biological properties of a molecule to achieve optimal interaction with a biological target and favorable pharmacokinetic characteristics.
The carbamate moiety is often employed as a bioisostere for the peptide bond in peptidomimetic drug design. nih.gov This is due to its enhanced stability against enzymatic degradation by proteases compared to a natural peptide linkage, while retaining the ability to form important hydrogen bonds with target proteins. nih.govnih.gov The carbamate nitrogen and carbonyl oxygen can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, mimicking the interactions of a peptide backbone. acs.org
A primary strategy in designing carbamate-containing molecules involves the strategic substitution at the nitrogen and oxygen termini. nih.gov These substitutions allow for the fine-tuning of a compound's properties, such as lipophilicity, solubility, metabolic stability, and target affinity. acs.org For instance, modifying the isobutyl group or the 2-hydroxyethyl moiety of a hypothetical this compound core could significantly alter its biological activity and disposition.
The carbamate group also plays a significant role in prodrug design. nih.gov By masking a polar functional group, such as a hydroxyl or an amine, on a parent drug molecule, a carbamate promoiety can enhance lipophilicity, improve membrane permeability, and protect the drug from premature metabolism. nih.govresearchgate.net The carbamate linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active drug at the desired site of action. nih.gov
Below is a table illustrating the design principles for modifying a carbamate scaffold.
| Design Principle | Application on a Carbamate Scaffold | Expected Outcome |
| Peptide Bond Isostere | Replacement of a labile amide bond in a peptide with a carbamate linkage. | Increased proteolytic stability and oral bioavailability. |
| Modulation of Lipophilicity | Introduction of alkyl or aryl groups on the N- or O-termini. | Altered solubility, membrane permeability, and target binding. |
| Enhancement of H-Bonding | Incorporation of polar functional groups on substituents. | Improved target affinity and selectivity. |
| Prodrug Strategy | Formation of a carbamate with a hydroxyl- or amine-containing drug. | Enhanced drug delivery and controlled release. |
| Conformational Constraint | Introduction of cyclic structures or bulky groups. | Restricted rotation to favor a bioactive conformation. |
Exploration of Structure-Activity Relationships in Novel Carbamate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. wikipedia.org For novel carbamate derivatives, SAR exploration is a systematic process of synthesizing and testing analogues to identify the key structural features responsible for eliciting a desired biological effect and to optimize potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov
The core of SAR analysis involves making incremental modifications to a lead compound, such as a derivative of this compound, and evaluating the impact of these changes on its activity. wikipedia.org Key parameters that are systematically varied include the nature of the substituents on both the nitrogen and the oxygen of the carbamate functional group.
Important factors considered in the SAR of carbamates include:
Steric Bulk: The size and shape of the substituents can influence how well the molecule fits into the binding site of a biological target.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can affect the reactivity of the carbamate carbonyl and the strength of hydrogen bonding interactions.
Structural Complementarity: The three-dimensional arrangement of atoms in the carbamate derivative must be complementary to the topology of the target's active site to ensure effective binding. nih.gov
For example, in the context of acetylcholinesterase (AChE) inhibitors, a well-studied class of carbamates, the carbamate moiety itself is essential for the mechanism of action, while the side chains dictate the affinity and selectivity for the enzyme. nih.gov
The findings from SAR studies are often compiled into tables to visualize the trends and guide further design efforts. A hypothetical SAR exploration for a series of carbamate derivatives is presented below.
| Derivative | R1 (at Nitrogen) | R2 (at Oxygen) | Biological Activity (IC50, nM) |
| 1 (Lead) | H | Isobutyl | 500 |
| 2 | Methyl | Isobutyl | 250 |
| 3 | Ethyl | Isobutyl | 450 |
| 4 | H | tert-Butyl | 800 |
| 5 | H | Cyclohexyl | 300 |
| 6 | Methyl | Cyclohexyl | 150 |
This hypothetical data suggests that a small alkyl substituent on the nitrogen (like methyl in derivative 2) improves activity over the unsubstituted lead compound (1). It also indicates that a bulkier, more rigid cycloalkyl group on the oxygen (derivative 5) is better tolerated than a branched alkyl group like tert-butyl (derivative 4). The combination of these favorable modifications (derivative 6) results in the most potent compound in this series. Such analyses are instrumental in refining a lead compound into a potential drug candidate.
Theoretical and Computational Studies on Isobutyl 2 Hydroxyethylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. nih.gov Methods like Density Functional Theory (DFT) are widely employed to solve the electronic Schrödinger equation, providing a detailed picture of the electronic structure which, in turn, dictates the molecule's reactivity. nih.govresearchgate.net
For carbamate-containing molecules, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+g(d,p)), are performed to obtain optimized ground-state geometries. uit.no Such calculations are crucial for accurately describing species that can be neutral or charged. uit.no The resulting electronic structure data can be used to predict sites susceptible to nucleophilic or electrophilic attack. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The large energy gap between HOMO and LUMO can indicate high kinetic stability for a compound. researchgate.net
Furthermore, quantum chemical methods are used to analyze reactivity through various descriptors. researchgate.net The distribution of electronic charge, as visualized through electrostatic potential (ESP) maps, can highlight regions of positive and negative potential, indicating sites for intermolecular interactions, such as hydrogen bonding. These computational approaches provide a foundational understanding of how the molecule will behave in different chemical environments.
Molecular Dynamics Simulations for Conformational Analysis of Carbamate-Containing Molecules
The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. acs.org Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational preferences and dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. acs.org
For molecules containing the carbamate (B1207046) group, MD simulations provide crucial insights into their structural landscape. chemrxiv.orgacs.org A key feature of the carbamate linkage is its hybrid nature between an amide and an ester, which influences its rigidity and conformational preferences. chemrxiv.org Unlike peptides, which strongly favor a trans configuration, carbamates can adopt both cis and trans conformations with relatively low energy differences, although the trans form is generally preferred for the ester bond. acs.orgchemrxiv.org MD simulations have revealed a "flip-flop" motion of the carbamate group, highlighting its inherent flexibility. acs.org
In one study on a Boc-protected carbamate monomer, MD simulations in a chloroform (B151607) environment were used to generate an ensemble of low-energy conformations. chemrxiv.org This analysis allowed for the categorization of conformers based on structural similarities and the validation of these structures by comparing simulated IR and VCD spectra with experimental data. chemrxiv.org Such studies are foundational for understanding how carbamate units influence the structure of larger sequence-defined polymers. chemrxiv.org In another context, MD simulations have been used to model the interaction of carbamate inhibitors with enzymes, showing how the inhibitor-modified enzyme remains associated with a membrane and maintains an open conformation. nih.gov
| Parameter | Finding | Significance |
| Carbamate Configuration | Can exist in both cis and trans conformations. acs.orgchemrxiv.org | Affects the overall shape and interaction profile of the molecule. |
| Conformational Flexibility | Exhibits "flip-flop" motion of the carbamate group. acs.org | Contributes to the molecule's ability to adapt to different binding sites. |
| Validation | Simulated IR/VCD spectra from MD-generated conformers match experimental results. chemrxiv.org | Confirms the accuracy of the computational models for representing the real-world conformational landscape. |
Computational Modeling of Reaction Mechanisms Involving Hydroxyethyl (B10761427) Carbamates
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed information about transition states, intermediates, and energy barriers that are often difficult to capture experimentally. For hydroxyethyl carbamates, DFT calculations have been successfully applied to understand their chemical transformations.
A notable example is the intramolecular cyclization of 2-hydroxyethyl carbamate to form ethylene (B1197577) carbonate and ammonia. researchgate.net Theoretical studies using DFT at the B3LYP and M06 levels of theory have shown that this reaction proceeds through a cyclic transition state. researchgate.netresearcher.life The mechanism involves the formation of pre- and post-reaction complexes. researchgate.net Computational analysis has revealed that the free energy barrier for this transformation can be significantly lowered by the participation of a solvent molecule, such as ethylene glycol, or a catalyst. researchgate.net For instance, the reaction of isocyanic acid (a precursor to the carbamate) with ethylene glycol associates was found to have a lower energy barrier as the degree of association of the alcohol increased. researchgate.net
Further studies on related systems, such as the synthesis of dimethyl carbonate from methyl carbamate and methanol (B129727), have shown that the reaction is charge-controlled. researchgate.net This insight, derived from orbital energy calculations, suggests that the reaction is facilitated by acid and base catalysts, which is consistent with experimental observations. researchgate.net These computational models provide a step-by-step view of the reaction pathway, helping to predict reaction outcomes and design more efficient catalytic systems. researchgate.netresearchgate.net
| Reaction | Computational Method | Key Finding |
| Cyclization of 2-hydroxyethyl carbamate | DFT (B3LYP, M06) | Reaction proceeds via a cyclic transition state; the energy barrier is lowered by solvent or catalyst involvement. researchgate.net |
| Synthesis of dimethyl carbonate | DFT | The reaction is charge-controlled and catalyzed by both acids and bases. researchgate.net |
| Urea (B33335) decomposition to isocyanic acid | DFT (B3LYP) | A key initial step in the formation of 2-hydroxyethyl carbamate from urea and ethylene glycol. researchgate.net |
In Silico Approaches for Derivative Design and Molecular Interactions
In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and the analysis of their interactions with biological targets or other molecules. These computational techniques include molecular docking, pharmacophore modeling, and the analysis of intermolecular forces. researchgate.netchemcomp.com
For carbamate-containing compounds, in silico approaches guide the design of derivatives with improved activity or properties. polyu.edu.hk This process often involves bioisosteric replacement, where a part of the molecule is substituted with a different group that has similar physicochemical properties to enhance pharmacological profiles. polyu.edu.hk Molecular docking, a method that predicts the preferred orientation of a molecule when bound to a target, is widely used to screen potential derivatives and understand their binding mechanisms. researchgate.net For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions between a carbamate-containing ligand and the active site of a protein, providing a rationale for its biological activity. polyu.edu.hk
Occurrence and Formation Pathways in Chemical Processes
Formation in Industrial Fermentation and Distillation Processes
While direct documentation of Isobutyl 2-hydroxyethylcarbamate in industrial fermentation and distillation is not extensive, its potential formation can be postulated based on the well-understood chemistry of similar compounds, such as ethyl carbamate (B1207046), a known process contaminant in fermented beverages and distilled spirits. google.com The formation of this compound in these settings would be contingent on the presence of its specific precursors: isobutanol and ethanolamine (B43304) or a related nitrogenous compound.
Isobutanol is a known natural byproduct of the fermentation process, particularly in the production of alcoholic beverages. It is one of the higher alcohols, also known as fusel alcohols, which are formed from the amino acid valine through the Ehrlich pathway in yeast. nih.gov The concentration of isobutanol can vary depending on the yeast strain, fermentation conditions, and substrate. google.com
Ethanolamine can also be present in fermentation broths. It can be produced biologically through the decarboxylation of the amino acid serine by certain microorganisms. google.comnih.gov Research has demonstrated the feasibility of producing ethanolamine through fermentation using genetically modified bacteria. google.comnih.gov Furthermore, phosphotidylethanolamine is a common phospholipid in both bacterial and mammalian cell membranes, which can be broken down to yield ethanolamine. gcms.cz
During the high temperatures characteristic of distillation, these precursors, if present in the fermented wash, can react to form this compound. The dominant stage for the formation of similar compounds like ethyl carbamate is during distillation rather than fermentation. gcms.cz The elevated temperatures can drive the reaction between an alcohol (in this case, isobutanol) and a nitrogen-containing compound derived from ethanolamine. The presence of copper, often used in the construction of stills, can also influence the formation of carbamates. nih.gov
Table 1: Potential Precursors for this compound in Fermentation
| Precursor | Origin in Fermentation |
|---|---|
| Isobutanol | A fusel alcohol produced by yeast from the amino acid valine via the Ehrlich pathway. nih.gov |
Chemical Pathways of Carbamate Formation in Complex Organic Systems
The formation of carbamates, the chemical class to which this compound belongs, can occur through several well-established chemical pathways. These reactions are fundamental in organic synthesis and can also occur in complex mixtures where the appropriate reactants and conditions are present.
One of the most direct methods for synthesizing carbamates is the reaction of an isocyanate with an alcohol. In the context of this compound, this would involve the reaction of 2-hydroxyethyl isocyanate with isobutanol. nih.gov
Another common pathway is the reaction of a chloroformate with an amine. This compound can be synthesized by reacting isobutyl chloroformate with ethanolamine. nih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the subsequent loss of hydrogen chloride.
Carbamoyl (B1232498) chlorides can also serve as precursors. The reaction of a carbamoyl chloride with an alcohol yields a carbamate. nih.gov For the target compound, this would involve the reaction of 2-hydroxyethylcarbamoyl chloride with isobutanol.
Furthermore, the use of carbon dioxide as a C1 building block represents a more contemporary and "green" approach to carbamate synthesis. This can involve the reaction of an amine with carbon dioxide to form a carbamate anion, which is then reacted with an electrophile. A three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates. nih.gov In principle, ethanolamine could react with carbon dioxide and an isobutyl halide to form this compound.
The Curtius rearrangement provides an alternative route where an acyl azide (B81097) is thermally decomposed to an isocyanate intermediate, which can then be trapped by an alcohol to form the carbamate. nih.govgcms.cz
Table 2: General Chemical Pathways to Carbamate Formation
| Reaction Type | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| Isocyanate Reaction | Isocyanate (R-NCO) | Alcohol (R'-OH) | Carbamate (R-NHCOOR') |
| Chloroformate Reaction | Chloroformate (R'-OCOCl) | Amine (R-NH2) | Carbamate (R-NHCOOR') |
| Carbamoyl Chloride Reaction | Carbamoyl Chloride (R-NHCOCl) | Alcohol (R'-OH) | Carbamate (R-NHCOOR') |
| Carbon Dioxide Coupling | Amine (R-NH2), CO2 | Electrophile (e.g., Alkyl Halide, R'-X) | Carbamate (R-NHCOOR') |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isobutyl 2-hydroxyethylcarbamate, and how can reaction efficiency be monitored?
- Methodological Answer: Synthesis typically involves carbamate formation via reaction of isobutyl chloroformate with 2-hydroxyethylamine under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Reaction efficiency can be monitored using HPLC with UV detection (λ = 220–240 nm) to track reactant consumption and product formation. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield. Kinetic studies using NMR or FT-IR can validate intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the carbamate carbonyl (δ ~155–160 ppm in ¹³C) and hydroxyethyl protons (δ ~3.5–4.5 ppm in ¹H).
- FT-IR : Confirm carbamate C=O stretch (~1700–1730 cm⁻¹) and N-H/O-H stretches (~3200–3500 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial conformation and hydrogen-bonding networks.
Comparative data tables (e.g., NMR shifts vs. analogs) enhance structural validation .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer: Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C, with aliquots sampled over 24–72 hours. Degradation kinetics are analyzed via HPLC to quantify intact compound. Hydrolysis is pH-dependent: acidic conditions favor carbamate cleavage to 2-hydroxyethylamine and CO₂, while alkaline conditions accelerate ester hydrolysis. Data should be modeled using first-order kinetics, with Arrhenius plots for temperature-dependent stability .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactive sites and conformational stability of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311++G(d,p) ) can optimize molecular geometry and identify low-energy conformers. Hydrogen-bonding interactions between the hydroxyethyl group and carbamate moiety stabilize specific conformers. Electrostatic potential maps highlight nucleophilic/electrophilic sites (e.g., carbamate carbonyl for nucleophilic attack). Molecular dynamics simulations in explicit solvent models (e.g., water) predict solvation effects on reactivity .
Q. What strategies resolve contradictions in toxicity data between this compound and its structural analogs?
- Methodological Answer: When direct toxicity data are scarce (e.g., AEGL values), extrapolate from analogs like n-butyl chloroformate using read-across methodologies. Validate via comparative in vitro assays (e.g., murine macrophage cytotoxicity, IC₅₀ comparisons) and in silico QSAR models. Discrepancies in acute toxicity (e.g., RD₅₀ differences) require mechanistic studies (e.g., ROS generation assays) to identify substituent-specific effects (e.g., isobutyl branching vs. linear chains) .
Q. What experimental models assess the enzyme inhibitory effects of this compound?
- Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay with human erythrocyte AChE, monitoring thiocholine production at 412 nm.
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular Docking : Simulate binding modes using crystal structures (e.g., PDB 4EY7) to identify key interactions (e.g., hydrogen bonds with Ser203).
- Cell-Based Models : Neuronal cell lines (e.g., SH-SY5Y) assess neurotoxicity linked to AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
